molecular formula C8H18N2O B162054 1-(2-Methylpiperazin-1-YL)propan-2-OL CAS No. 126934-46-1

1-(2-Methylpiperazin-1-YL)propan-2-OL

Cat. No. B162054
M. Wt: 158.24 g/mol
InChI Key: VETIDONBPBWNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperazin-1-YL)propan-2-OL, also known as MPPO, is a chemical compound that has gained significant attention in the scientific research community. MPPO is a tertiary amine that has been found to possess various biochemical and physiological effects. In

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized, including compounds related to 1-(2-Methylpiperazin-1-YL)propan-2-OL, to evaluate their Src kinase inhibitory and anticancer activities. One compound exhibited significant inhibitory potency against Src kinase, suggesting potential applications in cancer treatment Sharma et al., 2010.

Crystal Structure Analysis

Research on new solvates of olanzapine, including olanzapine propan-2-ol hemisolvate monohydrate, provides insights into the molecular conformation and crystal packing of these structures. Such studies contribute to the understanding of drug polymorphism and its implications for drug development Bojarska et al., 2013.

Antagonistic Activity Study

Synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives aimed at developing α_1 receptor antagonists demonstrates the compound's relevance in designing therapeutics targeting specific receptors Hon, 2013.

properties

IUPAC Name

1-(2-methylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-9-3-4-10(7)6-8(2)11/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIDONBPBWNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562069
Record name 1-(2-Methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpiperazin-1-YL)propan-2-OL

CAS RN

126934-46-1
Record name 1-(2-Methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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